(hexahydro-1H-pyrrolizin-1-yl)methanamine

5-HT4 receptor serotonin receptor ligands stereochemistry-activity relationship

Select (hexahydro-1H-pyrrolizin-1-yl)methanamine with defined stereochemistry as a versatile chiral amine for 5-HT₄ receptor ligands. The (1S,7aS)-configured core yields potent agonists (EC₅₀ 23 nM), while (1R,7aR) aligns with natural product Thesinine. Undefined isomer mixtures compromise SAR campaigns. This C1-substituted pyrrolizidine offers a conformationally constrained scaffold, enabling acylation/alkylation at the primary amine to build diverse pharmacophores.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 170442-09-8
Cat. No. B3323783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(hexahydro-1H-pyrrolizin-1-yl)methanamine
CAS170442-09-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C1)CN
InChIInChI=1S/C8H16N2/c9-6-7-3-5-10-4-1-2-8(7)10/h7-8H,1-6,9H2
InChIKeyQQRBHSRNSWYCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Hexahydro-1H-pyrrolizin-1-yl)methanamine: Core Scaffold for 5-HT4 Receptor Ligand Development and Chiral Pyrrolizidine-Based Drug Discovery


(Hexahydro-1H-pyrrolizin-1-yl)methanamine (CAS: 170442-09-8; molecular formula C₈H₁₆N₂; MW 140.23 g/mol) is a fully saturated bicyclic pyrrolizidine featuring a primary aminomethyl group at the C1 position . The compound serves as a versatile chiral amine building block for constructing 5-HT₄ receptor-targeting agents and pyrrolizidine alkaloid derivatives [1]. Its IUPAC name is 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanamine, and it is commercially available with typical purity specifications of 95-98% from multiple suppliers [2].

Why (Hexahydro-1H-pyrrolizin-1-yl)methanamine Cannot Be Casually Substituted: Stereochemical and Positional Isomerism Dictate Receptor Binding Outcomes


The pyrrolizidine scaffold presents multiple substitution positions (C1 vs. C7a) and stereochemical configurations that profoundly influence receptor recognition. Substituting (hexahydro-1H-pyrrolizin-1-yl)methanamine with a C7a-substituted analog or an alternative stereoisomer introduces quantifiable changes in binding affinity at 5-HT₄ receptors—differences that can exceed 50,000-fold in Ki values [1]. Furthermore, small modifications at the exocyclic amine (e.g., acylation to form esters, amides, or ureas) produce compounds ranging from potent partial agonists to high-affinity antagonists [2]. Generic substitution without explicit stereochemical and positional specification risks selecting a compound with entirely divergent pharmacological properties and receptor selectivity profiles.

(Hexahydro-1H-pyrrolizin-1-yl)methanamine: Comparative Evidence Guide for Differentiated Scientific Selection


Stereochemical Configuration Determines 5-HT₄ Receptor Affinity: 4.4-Fold Difference Between Diastereomeric Pyrrolizidine Esters

Among pyrrolizidine-1-ylmethyl esters, stereochemical configuration at the C1 and C7a positions dictates 5-HT₄ receptor binding affinity. The (1R,7aS)-configured ester (BDBM50181840) exhibits a Ki of 0.183 nM at the guinea pig 5-HT₄ receptor, whereas the (1S,7aR)-configured indazole-3-carboxylate ester (BDBM50181841) shows a Ki of 0.800 nM in the identical assay system [1][2]. This 4.4-fold difference in binding affinity arises solely from stereochemical inversion at both chiral centers, underscoring the necessity of specifying exact stereochemistry when procuring pyrrolizidine-based building blocks.

5-HT4 receptor serotonin receptor ligands stereochemistry-activity relationship

C1-Substituted Pyrrolizidines Achieve High 5-HT₄ Affinity and Functional Selectivity; Alternative Substitution Positions Yield Inactive Scaffolds

Pyrrolizidine derivatives bearing the aminomethyl group at the C1 position—specifically elaborated as esters, amides, or ureas—produce compounds with high 5-HT₄ receptor affinity (pA₂ values up to 8.93) and selectivity over 5-HT₁, 5-HT₂, D₁, D₂, α₁, α₂, and β adrenergic receptors [1]. In contrast, C7a-substituted hexahydro-1H-pyrrolizines (e.g., (hexahydro-1H-pyrrolizin-7a-yl)methanamine, CAS 78449-73-7) lack published 5-HT₄ activity data in the primary literature and are not represented in the structure-activity relationships that define this ligand class [2]. The receptor binding data derive exclusively from C1-substituted analogs [3].

5-HT4 receptor GPCR ligand design pyrrolizidine scaffold optimization

SC-53116: A Validated 5-HT₄ Partial Agonist Derived from (1S,7aS)-Configured Pyrrolizidine-1-ylmethanamine

The benzamide derivative SC-53116 (4-amino-5-chloro-N-(((1S,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl)-2-methoxybenzamide; CAS 141196-99-8) demonstrates an EC₅₀ of 23 nM as a selective 5-HT₄ receptor partial agonist . This compound incorporates the exact (1S,7aS) stereochemistry of the target pyrrolizidine-1-ylmethanamine core. SC-53116 exhibited efficacy in promoting sinus contraction and gastric emptying in a canine model, distinguishing it from other pyrrolizidine-derived analogs that function as 5-HT₄ antagonists (e.g., SC-53606, pA₂=8.13) [1].

5-HT4 receptor agonist gastrointestinal prokinetic pyrrolizidine-derived drug candidate

Thesinine: Natural Product Validation of (1R,7aR)-Configured Pyrrolizidine-1-ylmethanamine as a Pharmacologically Relevant Scaffold

Thesinine (UNII: XQX78QNQ57; CAS 488-02-8) is a naturally occurring pyrrolizidine alkaloid containing the ((1R,7aR)-hexahydro-1H-pyrrolizin-1-yl)methyl core esterified with p-hydroxycinnamic acid [1]. This compound is registered in the FDA UNII system, confirming its recognition as a distinct molecular entity in regulatory and pharmaceutical contexts. The (1R,7aR) configuration represents the stereochemical antipode of the (1S,7aS) scaffold utilized in SC-53116, demonstrating that both enantiomeric series possess defined biological identities .

pyrrolizidine alkaloid natural product UNII-registered substance

Predicted Physicochemical Properties Support Aqueous Compatibility and Amenability to Standard Handling Conditions

Predicted physicochemical parameters for (hexahydro-1H-pyrrolizin-1-yl)methanamine indicate a LogP of approximately 0.3, a pKa of 10.77±0.40, a boiling point of 183.8±8.0°C, and a density of 1.03±0.1 g/cm³ [1]. The low calculated LogP suggests favorable aqueous solubility relative to more lipophilic amine building blocks, while the high pKa value indicates the compound will exist predominantly in its protonated ammonium form under physiological and standard laboratory buffer conditions.

physicochemical properties LogP pKa

Best Research and Industrial Application Scenarios for (Hexahydro-1H-pyrrolizin-1-yl)methanamine


Synthesis of Stereochemically Defined 5-HT₄ Receptor Ligands for GPCR Drug Discovery

Researchers synthesizing 5-HT₄ receptor agonists or antagonists should select (hexahydro-1H-pyrrolizin-1-yl)methanamine with defined stereochemistry ((1S,7aS) or (1R,7aR)) as the chiral amine building block. The 4.4-fold difference in Ki between diastereomeric esters [1] and the validated EC₅₀ of 23 nM for the (1S,7aS)-derived SC-53116 demonstrate that stereochemical integrity directly translates to receptor recognition and functional outcomes. Procurement of undefined stereoisomer mixtures introduces confounding variability in lead optimization campaigns. [1]

Chiral Building Block for Pyrrolizidine Alkaloid Total Synthesis and Analog Generation

The (1R,7aR)-configured pyrrolizidine-1-ylmethanamine core corresponds to the natural product Thesinine (UNII: XQX78QNQ57) [2], providing a direct entry point for semi-synthetic elaboration of pyrrolizidine alkaloids and their analogs. The primary amine handle at C1 enables acylation, alkylation, or reductive amination to install diverse pharmacophores, while the rigid bicyclic framework constrains conformational flexibility—a feature that distinguishes this scaffold from acyclic amine alternatives. [2]

Structure-Activity Relationship Studies Distinguishing C1 vs. C7a Substitution Effects

Investigators exploring the SAR of pyrrolizidine-based ligands must differentiate between C1-substituted and C7a-substituted analogs. The C1-substituted series (CAS 170442-09-8) has established 5-HT₄ receptor activity with pA₂ values up to 8.93 [3], while C7a-substituted variants (e.g., CAS 78449-73-7) lack published activity in this receptor system [4]. Comparative procurement of both positional isomers enables controlled studies that directly assess how the spatial orientation of the aminomethyl group influences receptor engagement and downstream signaling. [3][4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (hexahydro-1H-pyrrolizin-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.